(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline
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Overview
Description
(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a chloro group at the 4th position and a methyl group at the 7th position on the tetrahydroquinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization using a suitable acid catalyst. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of high-pressure reactors and advanced catalytic systems to optimize the reaction conditions and maximize yield.
Chemical Reactions Analysis
Types of Reactions
(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives with different substituents.
Substitution: The chloro group at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinazolines.
Scientific Research Applications
(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the methyl group at the 7th position.
7-Methylquinazoline: Lacks the chloro group at the 4th position.
4-Chloro-6,7,8,9-tetrahydroquinazoline: Differs in the position of the chloro group.
Uniqueness
(s)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is unique due to the specific combination of the chloro and methyl groups on the tetrahydroquinazoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(S)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_12ClN_3, with a molecular weight of approximately 199.68 g/mol. Its structure includes a chloro substituent and a methyl group on the tetrahydroquinazoline ring, which influences its biological interactions.
Anticancer Properties
Research indicates that tetrahydroquinazoline derivatives exhibit significant anticancer activity. A study identified a series of tetrahydroquinazoline compounds that inhibit human topoisomerase II (topoII), a key target in cancer therapy. For instance, one compound demonstrated an IC50 value of 160 μM against topoIIα in a DNA relaxation assay . This inhibition suggests potential for these compounds in cancer treatment by disrupting DNA replication in cancer cells.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA unwinding during replication. Compounds that inhibit topoII can prevent cancer cell proliferation.
- Cell Proliferation Inhibition : Studies have shown that tetrahydroquinazoline derivatives can inhibit cell proliferation in various cancer cell lines, particularly melanoma cells .
Case Studies
- Topoisomerase Inhibition : A study on 6-amino-tetrahydroquinazoline derivatives revealed their ability to inhibit topoII without forming a covalent enzyme/DNA cleavage complex. This suggests a safer profile compared to traditional topoII poisons .
- Cytotoxicity Assessment : In vitro studies have demonstrated that certain tetrahydroquinazoline derivatives exhibit cytotoxicity against a panel of human cancer cell lines while showing lower toxicity to normal cells. For example, one derivative had a CC50 value significantly lower than standard chemotherapeutics like cisplatin .
Comparative Analysis of Biological Activity
Compound Name | Target | IC50 (μM) | Activity Type |
---|---|---|---|
This compound | TopoIIα | 160 | Inhibitor |
Compound 14 (ARN-21934) | TopoIIα | 2 | Highly selective inhibitor |
Indomethacin | COX-1 | 4–4.5 | Inhibitor |
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and cyclization reactions. These synthetic routes are crucial for producing derivatives with enhanced biological activity.
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C9H11ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h5-6H,2-4H2,1H3/t6-/m0/s1 |
InChI Key |
VZQHHXDPAXHZLP-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C1)N=CN=C2Cl |
Canonical SMILES |
CC1CCC2=C(C1)N=CN=C2Cl |
Origin of Product |
United States |
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